Josamycine
Vue d'ensemble
Description
La Josamycine est un antibiotique macrolide dérivé de la bactérie Streptomyces narbonensis. Elle a été isolée pour la première fois en 1964 par Hamao Umezawa et ses collègues . La this compound est connue pour son activité antimicrobienne à large spectre, la rendant efficace contre une large gamme de pathogènes bactériens . Elle est couramment utilisée pour traiter les infections des voies respiratoires, les infections cutanées et les infections des tissus mous .
Applications De Recherche Scientifique
Josamycin has diverse applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy against various bacterial infections and potential use in combination therapies.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Target of Action
Josamycin, a macrolide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis within the bacterial cell .
Mode of Action
Josamycin interacts with its target by binding reversibly to the 50S ribosomal subunit . This binding inhibits the translocation of peptidyl tRNA, a critical step in protein synthesis . The action of Josamycin is mainly bacteriostatic, meaning it prevents the growth and reproduction of bacteria. In high concentrations, it can also be bactericidal, effectively killing the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Josamycin is bacterial protein biosynthesis . By inhibiting this pathway, Josamycin prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Josamycin exhibits a unique pharmacokinetic profile that includes rapid absorption, distribution to various tissues, and elimination mainly through urine . When administered orally at a dose of 1g, Josamycin achieves a peak blood concentration of 3.22 mg/L after one hour . The drug’s serum half-life is approximately 1.7 hours, indicating a relatively rapid clearance from the bloodstream .
Result of Action
The molecular effect of Josamycin’s action is the inhibition of bacterial protein synthesis, leading to a halt in bacterial growth and proliferation . On a cellular level, this results in the inability of the bacteria to maintain vital functions and reproduce, leading to their eventual death in high concentrations of the drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Josamycin. For instance, the presence of other antibiotics or heavy metals in the environment can affect the distribution and spread of antibiotic resistance genes, potentially impacting the effectiveness of Josamycin . Additionally, the physiological state of the bacteria, such as their growth phase and the presence of stressors, can also influence the efficacy of the antibiotic .
Safety and Hazards
Orientations Futures
There is a growing interest in better characterizing the therapeutic effects and toxicities of antibiotics like Josamycin in mammalian cells to guide new applications in both cellular and clinical studies . This includes understanding the drug’s direct subcellular binding targets as well as its indirect effects on cellular signaling and processes .
Analyse Biochimique
Biochemical Properties
Josamycin exerts its antimicrobial activity by inhibiting bacterial protein synthesis . It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action is mainly bacteriostatic, but can also be bactericidal in high concentrations .
Cellular Effects
Josamycin has a wide spectrum of antimicrobial activity against various pathogens . It is known to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of Josamycin to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .
Molecular Mechanism
The mechanism of action of Josamycin involves inhibition of bacterial protein biosynthesis . It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action disrupts the normal function of the ribosome, leading to the suppression of bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
Their efficacy is related to the time interval during which their concentration at the infected site remains above the minimum inhibitory concentration (MIC) of the offending organism .
Metabolic Pathways
As a macrolide antibiotic, Josamycin likely interacts with various enzymes and cofactors involved in bacterial protein synthesis .
Transport and Distribution
Josamycin is known to accumulate within leukocytes, which allows it to be transported efficiently to the site of infection . This suggests that Josamycin may interact with certain transporters or binding proteins within these cells .
Subcellular Localization
Given its mechanism of action, it is likely that Josamycin localizes to the bacterial ribosome where it binds to the 50S subunit to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Josamycine est produite par fermentation de Streptomyces narbonensis. Le processus de fermentation implique la culture de la bactérie dans un milieu riche en nutriments dans des conditions contrôlées. L'antibiotique est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une fermentation à grande échelle suivie d'une extraction et d'une purification. Le processus comprend :
Fermentation : Culture dans des bioréacteurs avec des conditions optimales de température, de pH et de nutriments.
Extraction : Utilisation de solvants pour extraire la this compound du bouillon de fermentation.
Purification : Utilisation de méthodes chromatographiques pour purifier l'antibiotique au niveau de pureté souhaité.
Analyse Des Réactions Chimiques
Types de réactions : La Josamycine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.
Substitution : La this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions communs :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés antimicrobiennes modifiées .
4. Applications de la recherche scientifique
La this compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les antibiotiques macrolides et leurs propriétés chimiques.
Biologie : Employée dans la recherche sur la synthèse des protéines bactériennes et les mécanismes de résistance.
Médecine : Enquêtée pour son efficacité contre diverses infections bactériennes et son utilisation potentielle dans les thérapies combinées.
Industrie : Utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens.
5. Mécanisme d'action
La this compound exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie de manière réversible à la sous-unité 50S du ribosome bactérien, empêchant la translocation du peptidyl-ARNt. Cette action inhibe l'élongation de la chaîne peptidique, ce qui entraîne des effets bactériostatiques. A des concentrations plus élevées, la this compound peut présenter une activité bactéricide .
Composés similaires :
- Érythromycine
- Clarithromycine
- Azithromycine
- Roxithromycine
Comparaison : La this compound est unique parmi les macrolides en raison de son affinité de liaison spécifique et de son spectre d'activité. Alors que l'érythromycine et la clarithromycine sont également efficaces contre un large éventail de bactéries, la this compound a montré une activité supérieure contre certaines souches résistantes. De plus, les propriétés pharmacocinétiques de la this compound, telles que l'absorption et la distribution, diffèrent de celles des autres macrolides, ce qui en fait une alternative précieuse en milieu clinique .
Comparaison Avec Des Composés Similaires
- Erythromycin
- Clarithromycin
- Azithromycin
- Roxithromycin
Comparison: Josamycin is unique among macrolides due to its specific binding affinity and spectrum of activity. While Erythromycin and Clarithromycin are also effective against a broad range of bacteria, Josamycin has shown superior activity against certain resistant strains. Additionally, Josamycin’s pharmacokinetic properties, such as absorption and distribution, differ from those of other macrolides, making it a valuable alternative in clinical settings .
Propriétés
IUPAC Name |
[6-[6-[[4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFLOJWULLJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16846-24-5 | |
Record name | Josamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Josamycin?
A1: Josamycin, a macrolide antibiotic, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis by inhibiting peptide chain elongation. [] More specifically, Josamycin blocks the peptide exit tunnel in the large ribosomal subunit, ultimately halting bacterial growth. []
Q2: Does the size of the macrolide ring influence its activity?
A2: Yes, the size of the macrolide ring can influence the kinetics of its action. Josamycin, with a 16-membered lactone ring, demonstrates a longer ribosomal binding lifetime compared to 14-membered macrolides like erythromycin. This difference translates to variations in their inhibitory effects on peptide bond formation and the stimulation of peptidyl-tRNA drop-off from the ribosome. []
Q3: How does Josamycin interact with human neutrophils?
A3: Josamycin exhibits a synergistic interaction with human neutrophils, enhancing their bactericidal function. [] This enhancement is attributed to several factors, including increased phagocytic activity, potentially due to the recruitment of a specific subset of neutrophils. [] Additionally, Josamycin treatment enhances bacterial killing within neutrophils in a dose-dependent manner for certain bacteria, further contributing to its overall efficacy. []
Q4: How is Josamycin distributed in the body?
A4: Josamycin exhibits significant accumulation within phagocytic cells, achieving concentrations up to 20-fold higher compared to serum levels. [] This characteristic contributes to its effectiveness against intracellular pathogens. Furthermore, studies have demonstrated that Josamycin effectively penetrates the prostate and seminal vesicles, achieving therapeutically relevant concentrations. []
Q5: Does liver function impact Josamycin pharmacokinetics?
A5: Yes, Josamycin pharmacokinetics are affected by liver function. Studies show impaired pharmacokinetics in patients with liver cirrhosis and, to a lesser extent, in those with Gilbert's syndrome. [] Notably, Josamycin accumulates after multiple doses in individuals with these conditions, highlighting the need for dosage adjustments in such patients. []
Q6: What is the spectrum of antibacterial activity of Josamycin?
A7: Josamycin exhibits a broad spectrum of activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. [, , ] Notably, Josamycin demonstrates effectiveness against some erythromycin-resistant staphylococci. [] It also shows activity against certain Gram-negative bacteria and anaerobes. [, , ]
Q7: Is there cross-resistance between Josamycin and other macrolides?
A8: While Josamycin exhibits activity against some erythromycin-resistant strains, cross-resistance with other macrolides is a concern. [, , ] The development of resistance, although reported to be slower compared to erythromycin, highlights the need for judicious antibiotic use and ongoing surveillance of resistance patterns. []
Q8: What analytical techniques are commonly employed for Josamycin analysis?
A9: Various analytical techniques are utilized for Josamycin analysis. High-performance liquid chromatography (HPLC) is widely used for both assay and purity testing. [, ] Methods utilizing different stationary phases, mobile phases, and detection wavelengths have been developed for separating Josamycin from related substances and impurities. [, ] Other techniques include microbiological assays for determining Josamycin activity in biological samples. []
Q9: What is the molecular formula and weight of Josamycin?
A10: While the provided research articles do not explicitly state the molecular formula and weight of Josamycin, they offer insights into its structure. The identification of a new component, Josamycin A, which involves the oxidation of a hydroxyl group on the macrolide ring to a carbonyl group, provides clues to the core structure of Josamycin. [] Further investigation into the fragmentation patterns observed in mass spectrometry analyses, along with NMR data from synthesized Josamycin A, could help elucidate the complete molecular formula and weight. []
Q10: Has the subchronic toxicity of Josamycin been investigated?
A12: Yes, subchronic toxicity studies in rats have been conducted. [] These studies aimed to determine the maximum tolerable dose of Josamycin for subsequent carcinogenicity assessments. Results revealed no significant toxicological signs at high dietary doses, suggesting a favorable safety profile. []
Q11: What are potential areas for future research on Josamycin?
A13: Future research on Josamycin could explore several avenues. * Investigating strategies to overcome resistance: This could involve developing novel Josamycin derivatives with enhanced activity against resistant strains or exploring combination therapies to combat resistance mechanisms.* Optimizing drug delivery: Research focusing on improving Josamycin delivery to specific target sites, like the lungs or skin, could enhance its efficacy and potentially reduce systemic side effects. [, , ]* Exploring the potential of Josamycin in combination therapies: Given its synergistic effects with human neutrophils and its immunomodulatory properties, investigating Josamycin's potential in combination with other antimicrobial agents or immunotherapies could yield promising results. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.